molecular formula C25H22N2O6S B2991930 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866588-94-5

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2991930
CAS No.: 866588-94-5
M. Wt: 478.52
InChI Key: ATQOZKMVWXIDLD-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide formation: The final step involves the reaction of the intermediate with 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
  • 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of both the benzenesulfonyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-17-12-13-21-19(14-17)25(29)23(34(30,31)18-8-4-3-5-9-18)15-27(21)16-24(28)26-20-10-6-7-11-22(20)33-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQOZKMVWXIDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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